molecular formula C5H4BF2NO2 B1587292 (3,5-difluoropyridin-4-yl)boronic Acid CAS No. 956003-87-5

(3,5-difluoropyridin-4-yl)boronic Acid

Cat. No.: B1587292
CAS No.: 956003-87-5
M. Wt: 158.9 g/mol
InChI Key: AJCALFSHGHOQLL-UHFFFAOYSA-N
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Description

(3,5-Difluoropyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with fluorine atoms at the 3 and 5 positions. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions.

Scientific Research Applications

(3,5-Difluoropyridin-4-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

Target of Action

The primary target of the compound (3,5-difluoropyridin-4-yl)boronic Acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of the action of this compound involve the formation of new carbon–carbon bonds . This results in the synthesis of complex organic compounds, which can be used in various chemical and pharmaceutical applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-difluoropyridin-4-yl)boronic acid typically involves the borylation of 3,5-difluoropyridine. One common method is the Miyaura borylation, which uses a palladium catalyst and a diboron reagent such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base like potassium acetate in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters such as temperature, pressure, and reagent concentrations are meticulously controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (3,5-Difluoropyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Protodeboronation: Fluoropyridine derivatives.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3,5-Dimethylphenylboronic acid

Comparison: (3,5-Difluoropyridin-4-yl)boronic acid is unique due to the presence of fluorine atoms, which impart distinct electronic properties. These fluorine atoms enhance the compound’s reactivity and stability in cross-coupling reactions compared to non-fluorinated boronic acids . Additionally, the pyridine ring offers unique coordination chemistry, making it a valuable ligand in various catalytic processes.

Properties

IUPAC Name

(3,5-difluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCALFSHGHOQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391702
Record name (3,5-Difluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956003-87-5
Record name B-(3,5-Difluoro-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956003-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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